7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine

Catalog No.
S12368379
CAS No.
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-ami...

Product Name

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine

IUPAC Name

7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-12-5-8(10)7-3-2-4-11-9(7)6-12/h2-4,8H,5-6,10H2,1H3

InChI Key

AMAHDZVKFSQEOW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)N=CC=C2)N

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a heterocyclic organic compound that belongs to the naphthyridine family. This compound features a bicyclic structure consisting of a naphthalene core fused with a pyridine ring, which is partially saturated. The presence of a methyl group at the 7-position and an amine group at the 5-position contributes to its unique chemical properties and biological activities.

The chemical behavior of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is characterized by several key reactions:

  • Oxidation: This compound can undergo oxidation to form various derivatives depending on the oxidizing agents used. For instance, treatment with strong oxidizers can yield aromatic naphthyridine derivatives.
  • Reduction: Reduction reactions can also be performed, which may alter the saturation level of the naphthyridine ring.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

Research has indicated that compounds within the naphthyridine class exhibit significant biological activities. Specifically:

  • Anticancer Activity: Some derivatives of tetrahydronaphthyridines have been studied for their ability to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation. For example, certain structural analogs have shown potent activity against cancer cell lines by inhibiting cell proliferation .
  • Neuroprotective Effects: Other studies suggest potential neuroprotective properties, making these compounds candidates for treating neurodegenerative diseases .

The synthesis of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine can be achieved through various methods:

  • One-Pot Reactions: A notable method involves a one-pot hydroamination and cyclization reaction using 2-vinyl-3-acylpyridine and ammonia. This approach offers a streamlined process without the need for extensive purification steps .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-promoted reactions that enhance yields and reduce reaction times .
  • Cobalt-Catalyzed Cyclizations: Cobalt catalysts have been employed in [2 + 2 + 2] cyclization reactions to efficiently synthesize tetrahydronaphthyridines .

The applications of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine extend across various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer treatment and neurodegenerative diseases due to their bioactive properties.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis and medicinal chemistry.

Interaction studies have focused on how 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine interacts with biological targets:

  • Protein Kinase Inhibition: Several studies have demonstrated its ability to inhibit cyclin-dependent kinases effectively. This inhibition plays a crucial role in controlling cancer cell growth and proliferation .
  • Structure-Activity Relationships: Investigations into the structure-activity relationships of naphthyridine derivatives have provided insights into optimizing their biological efficacy against specific targets .

Several compounds share structural similarities with 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Properties
5,6,7,8-Tetrahydro-1,6-naphthyridineStructureKnown for anticancer activity via cyclin-dependent kinase inhibition .
6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amineStructureHighly potent against cyclin-dependent kinases; potential for cancer therapy .
N-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amineStructureExhibits different biological activities; less studied than its counterparts .

Uniqueness

The unique feature of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine lies in its specific methyl and amine substitutions that enhance its interaction with biological targets compared to other naphthyridine derivatives. Its structural configuration allows it to exhibit distinct pharmacological profiles that are critical in drug development.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine. This nomenclature reflects its bicyclic structure, where a pyridine ring is fused to a partially hydrogenated pyridine ring, with a methyl group at position 7 and an amine substituent at position 5.

Molecular Formula and Weight

The molecular formula C₉H₁₃N₃ corresponds to a molecular weight of 163.22 g/mol. This composition aligns with its bicyclic architecture, which incorporates three nitrogen atoms across the two fused rings.

Canonical Identifiers

  • SMILES Notation: CN1CC(C2=C(C1)N=CC=C2)N
  • InChI Key: AMAHDZVKFSQEOW-UHFFFAOYSA-N
  • PubChem CID: 72206674

Synonyms and Registry Numbers

Common synonyms include DB-062432 and 1260657-67-7, the latter being its CAS Registry Number. These identifiers facilitate unambiguous cross-referencing across chemical databases.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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